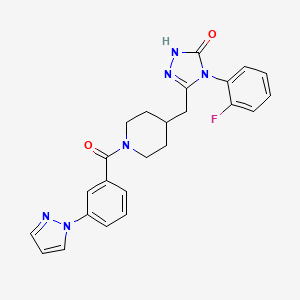

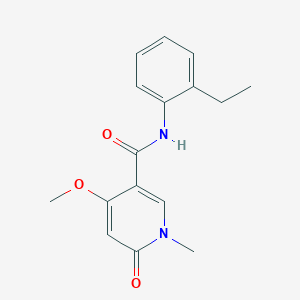

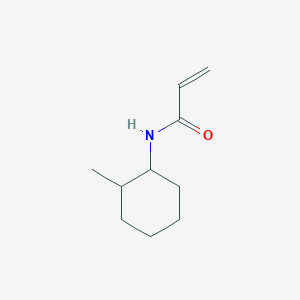

![molecular formula C21H26ClN3OS2 B2532608 N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride CAS No. 1216929-28-0](/img/structure/B2532608.png)

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, photophysical properties, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of C-C coupling methodologies, particularly in the presence of Pd(0) catalysts, as described in the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides . This suggests that a similar palladium-catalyzed cross-coupling reaction could be employed in the synthesis of the compound of interest, with the appropriate precursors and reaction conditions tailored to introduce the dimethylaminoethyl and p-tolylthio substituents.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(benzo[d]thiazol-2-yl)acetamides, is characterized by the presence of hydrogen bonding interactions, which play a significant role in their assembly and photophysical properties . The compound likely exhibits similar hydrogen bonding capabilities, which could influence its molecular conformation and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the biological evaluation of similar structures. For instance, N-[2-(1-pyrrolidinyl)ethyl]acetamides have been evaluated as opioid kappa agonists, indicating that the amide and aromatic moieties in these compounds are crucial for their interaction with biological receptors . The compound of interest may also undergo reactions typical of amides and thiazoles, such as nucleophilic acyl substitution or electrophilic aromatic substitution, respectively.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from its structural analogs. For example, the photophysical properties of N-(benzo[d]thiazol-2-yl)acetamides are influenced by the nature of the substituents on the benzothiazole moiety, which affects their hydrogen bonding patterns and, consequently, their crystal packing and stability . The compound , with its dimethylamino and p-tolylthio substituents, may exhibit unique solubility, melting point, and stability characteristics, which would be important for its practical applications.

Scientific Research Applications

Synthesis and Characterization

- Novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were synthesized using a convenient and fast method involving 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis. These compounds were characterized by IR, 1H NMR, and elemental analyses, with the intermediate compound confirmed by single-crystal X-ray diffraction (Yu et al., 2014).

Cascade Reactions and Heterocycles

- Thioureido-acetamides have been used as starting materials for various heterocyclic syntheses in one-pot cascade reactions. These reactions are notable for their excellent atom economy, producing compounds like 2-iminothiazoles and thioparabanic acids among others, with all product structures determined from spectroscopic, chemical data, and DFT calculations (Schmeyers & Kaupp, 2002).

Fluorescent Probes for Mercury Ion

- A study reported the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles , followed by acidic hydrolysis, producing 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines. One of the derivatives was shown to be an efficient fluorescent probe for mercury ion in both acetonitrile and buffered aqueous solution (Shao et al., 2011).

Potential Anticancer Agents

- Research into (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate revealed an unexpected synthesis via a deacetylation mechanism. The compound was structurally elucidated using X-ray and spectral analysis and showed moderate anticancer activity, as determined by cytotoxic activity studies (Mabkhot et al., 2019).

Generation of a Structurally Diverse Library

- 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride was used as a starting material for various alkylation and ring closure reactions, aiming to generate a structurally diverse compound library. These reactions involved producing dithiocarbamates, thioethers, and various N-alkylated and C-alkylated derivatives, illustrating the versatility of the starting compound in synthesizing a wide range of chemical structures (Roman, 2013).

properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3OS2.ClH/c1-15-5-8-17(9-6-15)26-14-20(25)24(12-11-23(3)4)21-22-18-10-7-16(2)13-19(18)27-21;/h5-10,13H,11-12,14H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBMYQZQFHKLSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

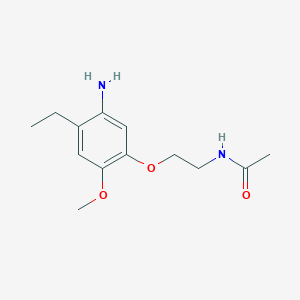

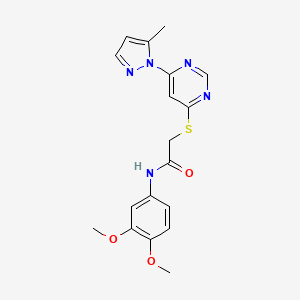

![2-[(4-Nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2532529.png)

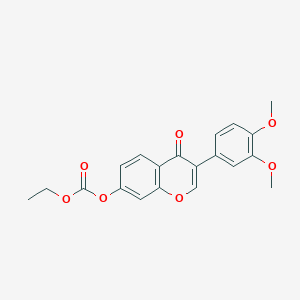

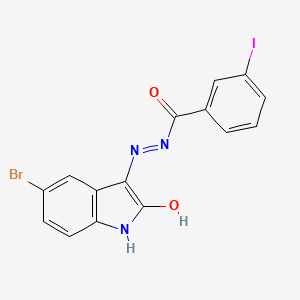

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2532537.png)

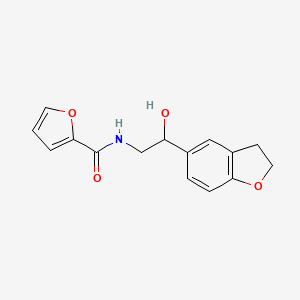

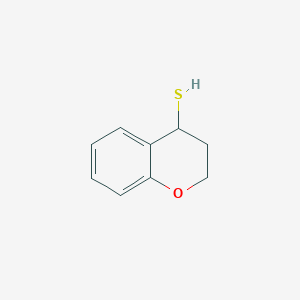

![3-(4-nitrophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2532538.png)

![Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B2532539.png)